molecular formula C13H20O5 B2906013 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol CAS No. 186365-71-9

4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol

Cat. No.: B2906013
CAS No.: 186365-71-9
M. Wt: 256.298
InChI Key: BUBGTEFEPUJDDS-UHFFFAOYSA-N
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Description

4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol is a useful research compound. Its molecular formula is C13H20O5 and its molecular weight is 256.298. The purity is usually 95%.
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Scientific Research Applications

Polymer Electrolyte Behavior

A study by Conner et al. (2007) explored polymers with 2-(2-methoxyethoxy)ethoxy and 2-(2-phenoxyethoxy)ethoxy side groups. These polymers, including poly[bis(2-(2-methoxyethoxy)ethoxy)phosphazene] (MEEP), were evaluated for their physical properties and ionic conductivity, relevant to gel electrolytes.

Catalytic Activity in Aerobic Oxidation

Research by Saka et al. (2016) synthesized and characterized Co(II) and Fe(II) phthalocyanines with 4-[2-(2,3-dichlorophenoxy)ethoxy] substitution. They investigated the optimal conditions for oxidizing phenolic compounds, emphasizing the role of phthalocyanine derivatives in this process.

Antioxidant Activity

A study on Protea hybrid ‘Susara’ by León et al. (2014) isolated compounds including 2-ethoxy-4-(hydroxymethyl)phenol. They evaluated the antioxidant activity of these compounds, highlighting the potential use in various industries like food preservation and pharmaceuticals.

Steric and Spin Density Effects

Ondercin et al. (1976) investigated the radicals derived from 4-methoxy- and 4-ethoxy-2,3,5,6-tetramethylphenol. This study focused on the effects of steric and spin density on the radicals, contributing to a deeper understanding of radical chemistry.

Structure-Antioxidant Activity Relationship

Chen et al. (2020) examined the antioxidant activities of phenolic acids, including the influence of methoxyl and phenolic hydroxyl groups. This research aids in understanding the role of functional groups in antioxidant activity.

Cytotoxicity in Melanoma Cells

Smit et al. (1992) studied the cytotoxic properties of substituted phenolic compounds, including alkoxyethers like 4-hydroxyanisole, towards different melanoma cell lines. This research provides insights into the potential therapeutic applications of these compounds.

Ring-Opening Polymerization

Chen et al. (2011) prepared and characterized sodium and potassium complexes using a sterically bulky phenol derivative. These complexes were evaluated for their efficiency in initiating the ring-opening polymerization of lactide, relevant in polymer chemistry.

Properties

IUPAC Name

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O5/c1-15-6-7-16-8-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGTEFEPUJDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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